Technical Whitepaper: Chemical Structure, Properties, and Synthesis of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide
Technical Whitepaper: Chemical Structure, Properties, and Synthesis of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide
Executive Summary & Pharmacological Rationale
1-Cyclobutyl-1H-pyrazole-4-sulfonamide is a highly versatile heterocyclic building block extensively utilized in modern drug discovery. The pyrazole-4-sulfonamide scaffold is a privileged pharmacophore, demonstrating significant efficacy in [1] and as inhibitors of key metabolic enzymes such as [2]. The strategic incorporation of a cyclobutyl ring at the N1 position imparts unique steric bulk and lipophilicity, which systematically improves target binding affinity and metabolic stability compared to traditional methyl or ethyl substituents.
Physicochemical Profiling
Understanding the baseline physicochemical parameters is critical for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of the compound during early-stage drug development.
| Property | Value |
| Chemical Name | 1-Cyclobutyl-1H-pyrazole-4-sulfonamide |
| CAS Registry Number | [3] |
| Molecular Formula | C7H11N3O2S[3] |
| Molecular Weight | 201.25 g/mol [3] |
| MDL Number | MFCD31381135[3] |
| Structural Core | N-substituted Heteroaryl Sulfonamide |
| Hydrogen Bond Donors | 1 (Primary Sulfonamide, -NH2) |
| Hydrogen Bond Acceptors | 4 (Sulfonyl Oxygens, Pyrazole N) |
Structural and Mechanistic Insights
The molecular architecture of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide dictates its chemical reactivity and biological interactions.
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The Pyrazole Core: As a π-excessive heteroaromatic ring, the pyrazole nucleus is highly susceptible to electrophilic aromatic substitution. The +M (mesomeric) effect of the nitrogen atoms funnels electron density toward the C4 position, making it the thermodynamically and kinetically favored site for functionalization (e.g., )[4].
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The Cyclobutyl Moiety: The N-alkylation with a cyclobutyl group breaks the tautomeric symmetry of the unsubstituted pyrazole. This rigid, sp3-rich ring enhances the molecule's three-dimensionality, allowing it to occupy hydrophobic pockets within target proteins via Van der Waals interactions.
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The Sulfonamide Group: The -SO₂NH₂ group acts as a potent hydrogen-bond donor and acceptor. It frequently serves as a bioisostere for carboxylic acids or phosphates, engaging in critical dipole interactions with active site residues[1].
Pharmacophoric mapping and target receptor interactions of the compound.
Synthetic Methodology & Experimental Workflows
The synthesis of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide follows a robust, three-step linear sequence: N-alkylation, electrophilic chlorosulfonylation, and amination. Each step is designed to maximize regioselectivity and yield.
Step-by-step synthetic workflow for 1-Cyclobutyl-1H-pyrazole-4-sulfonamide.
Self-Validating Experimental Protocols
The following step-by-step methodologies detail the synthesis, emphasizing the causality behind specific reagent and condition choices to ensure a self-validating system.
Step 1: Synthesis of 1-Cyclobutyl-1H-pyrazole
Rationale: Sodium hydride (NaH) is employed to deprotonate the 1H-pyrazole (pKa ~14.2). N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent because it optimally solvates the sodium cation, leaving the highly nucleophilic pyrazolide anion free to attack the sterically hindered bromocyclobutane via an [5].
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Charge a flame-dried, nitrogen-purged round-bottom flask with 1H-pyrazole (1.0 equiv) and anhydrous DMF (10 volumes).
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Cool the solution to 0 °C using an ice bath.
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Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) in small portions to control the evolution of hydrogen gas[5].
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Stir the mixture at 0 °C for 30 minutes until gas evolution ceases, ensuring complete deprotonation.
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Add bromocyclobutane (1.1 equiv) dropwise.
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Seal the vessel and heat the reaction mixture to 90–95 °C for 18–24 hours[5].
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Cool to room temperature, quench with cold water, and extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 2: Chlorosulfonylation to 1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride
Rationale: Chlorosulfonic acid acts as both the solvent and the electrophile. The reaction requires elevated temperatures because the introduction of the first electron-withdrawing sulfonyl group severely deactivates the pyrazole ring, effectively preventing unwanted over-sulfonylation.
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Cool a flask containing 1-cyclobutyl-1H-pyrazole (1.0 equiv) to 0 °C.
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Add chlorosulfonic acid (5.0 equiv) dropwise with vigorous stirring. Caution: Highly exothermic reaction.
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Gradually warm the mixture to room temperature, then heat to 100 °C for 4 hours.
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Cool the reaction mass to 0 °C and meticulously pour it over crushed ice with continuous stirring to precipitate the sulfonyl chloride intermediate.
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Filter the resulting solid, wash with ice-cold water, and dry under vacuum. Use immediately in the next step due to the of the sulfonyl chloride[4].
Step 3: Amination to 1-Cyclobutyl-1H-pyrazole-4-sulfonamide
Rationale: An excess of aqueous ammonia is utilized not only as the nucleophile to displace the chloride but also to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium toward the[6].
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Dissolve the freshly prepared 1-cyclobutyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) in dichloromethane or tetrahydrofuran (5 volumes)[1].
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Cool the solution to 0 °C.
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Add ammonium hydroxide (28% aqueous solution, 5.0 equiv) dropwise.
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Stir the reaction mixture at room temperature for 12–16 hours. Monitor completion via TLC[4].
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Upon completion, dilute with water and extract with ethyl acetate.
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Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
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Purify the crude product via recrystallization (e.g., from ethanol/water) or silica gel column chromatography to yield the pure 1-Cyclobutyl-1H-pyrazole-4-sulfonamide[1].
References
-
Chemikart, "1-cyclobutyl-1h-pyrazole-4-sulfonamide (CAS: 2126162-09-0)", [Link]
- Google Patents, "US9066954B2 - Fused heterocyclic deriv
-
ACS Publications, "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation",[Link]
- Google Patents, "EP2295411A1 - Pyrazoles as 11-beta-hsd-1 inhibitors",
- Google Patents, "KR890001546B1 - Method for preparing pyrazole sulfonamide deriv
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP2295411A1 - Pyrazoles as 11-beta-hsd-1 - Google Patents [patents.google.com]
- 3. 2095410-45-8 | tert-butyl 1-(piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9066954B2 - Fused heterocyclic derivatives and methods of use - Google Patents [patents.google.com]
- 6. KR890001546B1 - Method for preparing pyrazole sulfonamide derivatives - Google Patents [patents.google.com]
